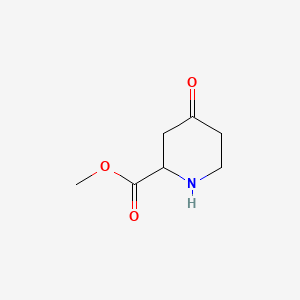

Methyl 4-oxopiperidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-oxopiperidine-2-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It is also known as “Methyl 2-oxopiperidine-4-carboxylate” and has a molecular weight of 157.17 . It is typically stored in a dry room at normal temperature .

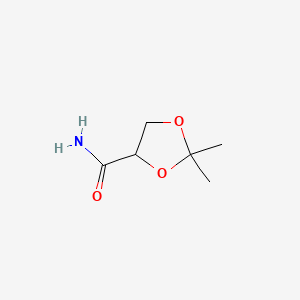

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H11NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h5H,2-4H2,1H3,(H,8,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized databases or scientific literature.Scientific Research Applications

Asymmetric Benzylation : Methyl 4-oxo-3-piperidinecarboxylate was used in asymmetric benzylation, producing chiral compounds useful in the preparation of biologically active substances (Wang, Zhao, Xue, & Chen, 2018).

Synthesis of Protein Tyrosine Kinase Inhibitors : An efficient synthesis method was proposed for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the Jak3 inhibitor CP-690550, starting from 4-methylpyridinium (Xin-zhi, 2011).

Formation of 3-Azabicyclo[3.3.1]nonane Derivatives : Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds result in the formation of substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, with studies focusing on stereochemical aspects of these reactions (Vafina et al., 2003).

Fermentation Studies with Penicillium chrysogenum : 6-Oxopiperidine-2-carboxylic acid was assayed in fermentations of Penicillium chrysogenum PQ-96, showing its accumulation during penicillin G biosynthesis (Kurz↦kowski et al., 1990a) and its ability to reverse l-lysine inhibition of penicillin G production (Kurz↦kowski et al., 1990b).

Preparation of Piperidine Derivatives : tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used in the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).

Protein Synthesis Inhibition : Various methylated 4-oxypiperidine derivatives were tested for their ability to inhibit protein synthesis in vitro, with a correlation found between the extent of methylation and inhibitory activity (Kuznetsov et al., 1986).

Safety and Hazards

“Methyl 4-oxopiperidine-2-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name |

methyl 4-oxopiperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTRXSXNELSCPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxireno[c][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B575488.png)

![[1,1-Biphenyl]-2,5-diol,4-ethoxy-](/img/structure/B575490.png)

![4-Oxatetracyclo[5.2.1.0~2,6~.0~3,5~]decane](/img/structure/B575506.png)